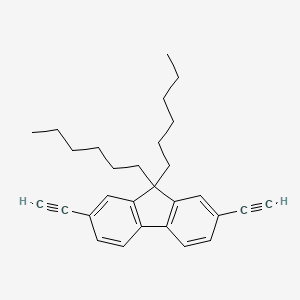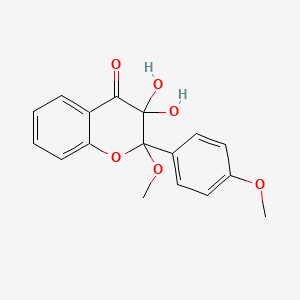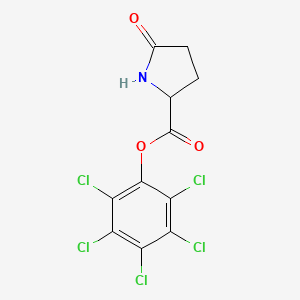![molecular formula C11H15NO2 B12809351 2-Cyanobicyclo[3.2.1]oct-2-yl acetate CAS No. 1202-82-0](/img/structure/B12809351.png)
2-Cyanobicyclo[3.2.1]oct-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 74378 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and effects, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of NSC 74378 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of organic solvents and catalysts to facilitate the reaction. The process typically involves multiple steps, including purification and isolation of the compound to ensure high purity and yield.
Industrial Production Methods
In industrial settings, the production of NSC 74378 is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as distillation, crystallization, and chromatography are employed to purify the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
NSC 74378 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
NSC 74378 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical tool.
Medicine: NSC 74378 is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the synthesis of other compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of NSC 74378 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to NSC 74378 include:
- NSC 125973
- NSC 515776
- NSC 181339-01
Uniqueness
NSC 74378 is unique due to its specific chemical structure and properties, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different potency, selectivity, and efficacy in various applications.
Properties
CAS No. |
1202-82-0 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2-cyano-2-bicyclo[3.2.1]octanyl) acetate |
InChI |
InChI=1S/C11H15NO2/c1-8(13)14-11(7-12)5-4-9-2-3-10(11)6-9/h9-10H,2-6H2,1H3 |
InChI Key |
WJESTEMTEBGBEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CCC2CCC1C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


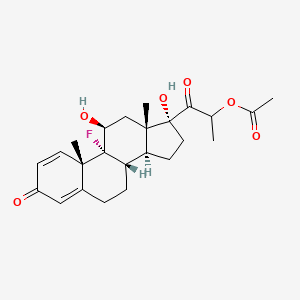
![5-fluoro-1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12809276.png)
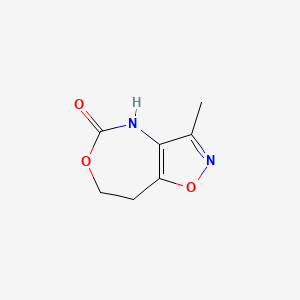
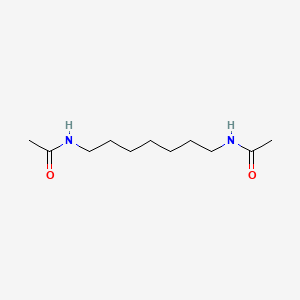


![[(2-Amino-5-ethoxyphenyl)sulfanyl]acetic acid](/img/structure/B12809314.png)
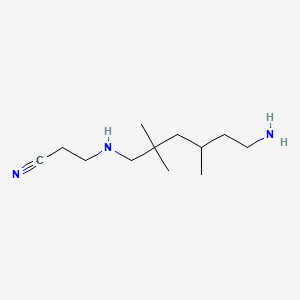
![Tetrahydrothieno[3,4-d][1,3]dioxol-2-one](/img/structure/B12809322.png)
